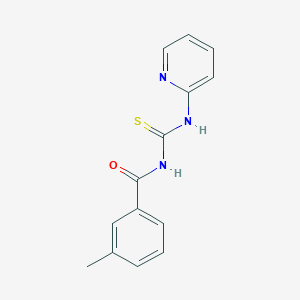
LCS3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LCS3 ist ein niedermolekularer Inhibitor, der für seine selektive Hemmung von Disulfidreductasen, insbesondere Glutathion-Disulfid-Reduktase und Thioredoxin-Reduktase 1, bekannt ist. Diese Verbindung hat ein erhebliches Potenzial gezeigt, oxidativen Stress und Letalität in Lungenkrebszellen, insbesondere in Lungenadenokarzinomzellen, zu induzieren .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung seiner Kernstruktur beinhalten, gefolgt von Modifikationen der funktionellen Gruppen, um seine inhibitorische Aktivität zu verbessern. Der Syntheseweg beinhaltet typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren unter kontrollierten Temperatur- und Druckbedingungen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst Reinigungsschritte wie Kristallisation und Chromatographie, um die gewünschte Verbindung zu isolieren .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
LCS3 is synthesized through a series of chemical reactions involving the formation of its core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically involves the use of organic solvents and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen
LCS3 durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Als Inhibitor von Disulfidreductasen stört this compound die Reduktion von Disulfidbrücken in Proteinen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und den Reaktionen von this compound verwendet werden, sind organische Lösungsmittel wie Dimethylsulfoxid (DMSO), Katalysatoren und Reduktionsmittel. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu vermeiden .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind in erster Linie seine oxidierten und reduzierten Formen, die eine entscheidende Rolle bei seinem Wirkmechanismus als Inhibitor von Disulfidreductasen spielen .
Wissenschaftliche Forschungsanwendungen
LCS3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Industrie: Bei der Entwicklung neuer Krebstherapien und als Referenzverbindung in der Arzneimittelforschung eingesetzt.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Aktivität von Glutathion-Disulfid-Reduktase und Thioredoxin-Reduktase 1 hemmt. Diese Hemmung führt zur Anhäufung von reaktiven Sauerstoffspezies, induziert oxidativen Stress und fördert den Zelltod in Lungenadenokarzinomzellen. Die molekularen Ziele von this compound umfassen die Disulfidreductasen, die für die Aufrechterhaltung des zellulären Redoxgleichgewichts entscheidend sind .
Wirkmechanismus
LCS3 exerts its effects by inhibiting the activity of glutathione disulfide reductase and thioredoxin reductase 1. This inhibition leads to the accumulation of reactive oxygen species, inducing oxidative stress and promoting cell death in lung adenocarcinoma cells. The molecular targets of this compound include the disulfide reductases, which are crucial for maintaining cellular redox balance .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Inhibitoren der Glutathion-Disulfid-Reduktase: Verbindungen, die das gleiche Enzym hemmen, aber in ihrer Selektivität und Potenz unterschiedlich sein können.
Inhibitoren der Thioredoxin-Reduktase: Ähnliche Inhibitoren, die Thioredoxin-Reduktase 1 als Ziel haben, aber unterschiedliche chemische Strukturen und Wirkmechanismen aufweisen können.
Einzigartigkeit von LCS3
This compound ist einzigartig aufgrund seiner doppelten Hemmung sowohl der Glutathion-Disulfid-Reduktase als auch der Thioredoxin-Reduktase 1, die Lungenadenokarzinomzellen für oxidativen Stress und Zelltod sensibilisiert. Diese doppelte Hemmungsstrategie macht this compound zu einem vielversprechenden Kandidaten für die therapeutische Nutzung bei der Behandlung von Lungenkrebs .
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O4/c12-7-1-3-8(4-2-7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBZJNUHQINERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-hydroxyethyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5847615.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B5847621.png)

![4-bromo-N-[(E)-[4-(1,4-dioxan-2-ylmethoxy)phenyl]methylideneamino]benzamide](/img/structure/B5847630.png)

![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5847647.png)
![7,7-dimethyl-1,2-diphenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5847655.png)
![4-bromo-1-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B5847663.png)
![N-2-biphenylyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5847666.png)
![N'-[2-(2,6-dimethylphenoxy)acetyl]pyridine-4-carbohydrazide](/img/structure/B5847680.png)
